molecular formula C7H15N B154097 2-Cyclopentylethanamine CAS No. 5763-55-3

2-Cyclopentylethanamine

Cat. No. B154097
CAS RN: 5763-55-3
M. Wt: 113.2 g/mol
InChI Key: UKPLRVAKKXWITN-UHFFFAOYSA-N
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Description

2-Cyclopentylethanamine is a chemical compound with the molecular formula C7H15N . It has an average mass of 113.201 Da and a monoisotopic mass of 113.120445 Da . It is also known by other names such as 2-cyclopentylethan-1-amine and Cyclopentaneethanamine .


Molecular Structure Analysis

The molecular structure of 2-Cyclopentylethanamine consists of a cyclopentane ring attached to an ethylamine group . It has one hydrogen bond acceptor and two hydrogen bond donors . The compound also has two freely rotating bonds .


Physical And Chemical Properties Analysis

2-Cyclopentylethanamine has a density of 0.9±0.1 g/cm3 . Its boiling point is 144.4±8.0 °C at 760 mmHg . The compound has a vapor pressure of 5.1±0.3 mmHg at 25°C and an enthalpy of vaporization of 38.2±3.0 kJ/mol . Its flash point is 35.4±13.3 °C .

Scientific Research Applications

Cyclam Complexes in Medicine

Cyclams, including structures related to 2-Cyclopentylethanamine, have significant medical applications. They are known for their strong binding to various metal ions. Research has highlighted their use in AIDS treatment, stem cell mobilization, and in adducts with radionuclides like Tc and Cu for diagnosis and therapy. Their potential extends to applications with Cr, Mn, Zn, and Ru cyclams in the medical field (Liang & Sadler, 2004).

Cu-Cysteamine Complex for Cancer Treatment

A Cu-Cysteamine complex, differing from previously known structures, has been discovered with significant potential in cancer treatment. This complex shows intense photoluminescence and can produce singlet oxygen under light or X-ray irradiation, indicating its use as a photosensitizer for deep cancer treatment (Ma et al., 2014).

Synthesis of Chiral Cyclam

The development of a chiral variant of cyclam, related to 2-Cyclopentylethanamine, has been reported. This is significant as cyclams are key polyamine ligands for metal ions, and their chiral variants were previously limited. This research paves the way for exploring metal complexation and properties of these new metal complexes (Higgins, Lee, & Winkler, 2021).

HPLC Analysis of 2-Mercaptoethylamine in Biological Samples

2-Mercaptoethylamine, closely related to 2-Cyclopentylethanamine, has been analyzed in biological samples using a sensitive and rapid method. This is crucial in clinical settings for the treatment of diseases like cystinosis (Ogony et al., 2006).

Overview of Phenylcyclopropylamine Derivatives

Studies on derivatives of 2-Cyclopentylethanamine, such as 2-Phencylcyclopropylamine, have shown a range of biological effects. These include impacts on monoamine neurotransmitter levels and potential applications in areas like depression treatment and cancer chemotherapy (Khan, Suzuki, & Miyata, 2013).

Alkaline-Earth Metals and Cyclopentadienyl Chemistry

Recent studies have focused on cyclopentadienyl derivatives of alkaline-earth metals, closely associated with 2-Cyclopentylethanamine. These studies are significant in organometallic and materials synthesis, providing insight into metal-ring bonding and potential new applications (Hanusa, 2002).

Cyclodextrins in Pharmaceutical Applications

Cyclodextrins, structurally related to 2-Cyclopentylethanamine, have been used in pharmaceutical applications to enhance drug solubility and bioavailability. Their ability to form inclusion complexes with hydrophobic drugs has been extensively studied (Jansook, Ogawa, & Loftsson, 2018).

Safety And Hazards

2-Cyclopentylethanamine is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is a combustible solid . In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

2-cyclopentylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c8-6-5-7-3-1-2-4-7/h7H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPLRVAKKXWITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415461
Record name 2-cyclopentylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopentylethanamine

CAS RN

5763-55-3
Record name Cyclopentaneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5763-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-cyclopentylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyclopentylethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Li, RA Himes, LC Prosser, CF Christie… - Journal of medicinal …, 2020 - ACS Publications
Despite the availability of more than 25 antiseizure drugs on the market, approximately 30% of patients with epilepsy still suffer from seizures. Thus, the epilepsy therapy market has a …
Number of citations: 11 pubs.acs.org

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